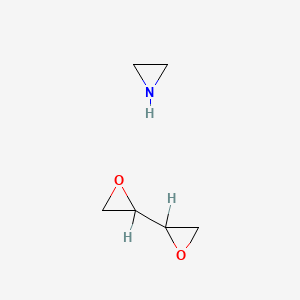

Aziridine;2-(oxiran-2-yl)oxirane

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

aziridine;2-(oxiran-2-yl)oxirane |

InChI |

InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |

InChI Key |

VCFQWUGRKGRPPY-UHFFFAOYSA-N |

SMILES |

C1CN1.C1C(O1)C2CO2 |

Canonical SMILES |

C1CN1.C1C(O1)C2CO2 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Aziridine; 2 Oxiran 2 Yl Oxirane

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations provide profound insights into the unique electronic structures and bonding characteristics of these strained ring systems.

Aziridine (B145994): The electronic structure of aziridine is dominated by its three-membered ring, which forces bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This severe angle strain is described by a "banana bond" model. wikipedia.org The nitrogen atom in aziridine is less basic (pKa of the conjugate acid is 7.9) than in acyclic amines, a consequence of the increased s-character of the nitrogen's lone pair of electrons. wikipedia.org Computational studies, including high-level ab initio methods like CCSD(T) and BD(TQ), have been employed to precisely model its geometry and electronic properties. acs.org The angle strain also contributes to a significant barrier to nitrogen inversion, which allows for the isolation of stable invertomers in substituted aziridines. wikipedia.org

| Compound | Method | Bond | Length (Å) | Bond Angle (°) | Source |

| Aziridine | MP2/6-31G(d,p) | C-C | 1.481 | C-C-N: 60.8 | rsc.org |

| C-N | 1.475 | H-N-H: 116.7 | |||

| d,l-1,2:3,4-Diepoxybutane | Electron Diffraction | C-C (ring) | 1.463 | - | researchgate.net |

| C-C (central) | 1.521 | - | |||

| C-O | 1.439 | - | |||

| Oxirane | - | C-C | 1.472 | C-C-O: 61.6 | - |

| C-O | 1.436 | - |

Note: Data for Oxirane is provided for comparison. The table is interactive and can be sorted.

Strain Energy Analysis and Conformational Landscapes

The high reactivity of these compounds is intrinsically linked to their ring strain, a thermodynamic penalty for deviating from ideal geometries.

Aziridine: The ring strain energy (RSE) of aziridine is substantial, estimated to be around 26-27 kcal/mol (approximately 113-117 kJ/mol). acs.orgnih.govclockss.org This value is comparable to that of cyclopropane (B1198618) and oxirane, highlighting the energetic instability of the three-membered ring. wikipedia.org Computational methods, particularly those employing isodesmic and homodesmotic reactions, have been crucial in quantifying this strain. researchgate.net For instance, the conventional strain energy can be determined by comparing the energy of the cyclic compound to appropriate acyclic reference molecules. researchgate.net This stored energy is the primary driving force for the diverse ring-opening reactions that aziridines undergo. acs.orgnih.gov

| Compound | Strain Energy (kcal/mol) | Computational Method/Source |

| Aziridine | ~27 | Experimental/Review acs.org |

| Oxirane | ~27.5 | Review nih.gov |

| Oxiranone | ~40.6 (169 kJ/mol) | Ab initio nih.gov |

| Cyclopropanone | ~38.7 (162 kJ/mol) | Estimated |

The table is interactive and can be sorted.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

Aziridine: In aziridine, the HOMO is typically associated with the lone pair on the nitrogen atom, making it a nucleophilic center. The LUMO is an antibonding σ* orbital of the C-N or C-C bonds. In nucleophilic ring-opening reactions, the interaction involves the HOMO of the nucleophile and the LUMO of the aziridine ring. researchgate.net The energy and shape of these frontier orbitals can be tuned by substituents on the nitrogen or carbon atoms, thereby altering the reactivity. Electron-withdrawing groups on the nitrogen lower the energy of both the HOMO and LUMO, making the ring carbons more electrophilic and susceptible to attack. mdpi.com

2-(Oxiran-2-yl)oxirane: For epoxides like 2-(oxiran-2-yl)oxirane, the HOMO is often associated with the lone pairs on the oxygen atom, while the LUMO is a combination of the C-O antibonding orbitals (Walsh orbitals). researchgate.net The low-lying LUMO makes the carbon atoms of the oxirane ring highly electrophilic. The interaction between a nucleophile's HOMO and the epoxide's LUMO governs the ring-opening reaction. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com In 2-(oxiran-2-yl)oxirane, the presence of two epoxide moieties means there are multiple low-lying LUMOs, contributing to its high reactivity as a bis-electrophile, which is evident in its ability to cross-link DNA. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311+G(d,p) | irjweb.com |

| Dye 1 | -5.22 | -3.59 | 1.63 | DFT | researchgate.net |

| Dye 2 | -5.20 | -3.64 | 1.56 | DFT | researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed mapping of reaction potential energy surfaces, identifying transition states and intermediates, which is crucial for understanding reaction mechanisms and kinetics.

Mechanistic Insights into Ring-Opening Processes

Aziridine: The ring-opening of aziridines is a cornerstone of their chemistry and has been extensively modeled. nih.govmdpi.com These reactions typically proceed via an Sₙ2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry. acs.org Computational studies, using methods like DFT, have been instrumental in elucidating the regioselectivity of these reactions. acs.org For example, in palladium-catalyzed ring-opening cross-coupling reactions, calculations have shown that the aziridine ring opening is the regioselectivity- and stereospecificity-determining step. acs.org The transition state involves the simultaneous bond-formation with the nucleophile and bond-breaking of the C-N bond. The activation energy for this process is significantly lowered by the release of ring strain. acs.org

2-(Oxiran-2-yl)oxirane: The ring-opening of epoxides can be catalyzed by both acids and bases. nih.gov Under basic or neutral conditions, the reaction is typically an Sₙ2 process where the nucleophile attacks the less sterically hindered carbon atom. Under acidic conditions, the oxygen is first protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge, leading to a more Sₙ1-like character. nih.gov For 2-(oxiran-2-yl)oxirane, a potent bis-alkylating agent, these ring-opening reactions are of significant biological interest. It reacts with nucleophilic sites in DNA, such as the N7 position of guanine (B1146940) and various positions on adenine, to form monoadducts. nih.govnih.gov These monoadducts contain a remaining epoxide ring that can undergo a second, intramolecular ring-opening reaction with another nucleophilic site on the DNA, leading to DNA-DNA cross-links. nih.govnih.gov DFT calculations have been used to investigate the stability and decomposition pathways of these adducts, revealing that the initial products can rearrange to more stable cyclic structures. nih.govnih.gov

Energetic Profiles of Isomerization and Rearrangement Reactions

Aziridine: Computational studies have explored various isomerization pathways for aziridines. One key process is nitrogen inversion, for which the energy barrier is influenced by the substituents on the nitrogen atom and the inherent ring strain. wikipedia.orgacs.org Another computationally studied process is the electrocyclic ring-opening to form azomethine ylides. wikipedia.org This reaction is often photochemical or thermal and the resulting 1,3-dipole can be trapped in cycloaddition reactions. Theoretical methods like MP2 and QCISD(T) have been used to calculate the geometries of stationary points and the relative energies of intermediates and transition states for these ring-opening processes. rsc.org

2-(Oxiran-2-yl)oxirane: Epoxides can undergo a variety of isomerization and rearrangement reactions, often catalyzed by Lewis acids or bases. nih.govrsc.org A common rearrangement is the Meinwald rearrangement, where an epoxide rearranges to a carbonyl compound. rsc.org For diepoxides like 2-(oxiran-2-yl)oxirane, the reaction landscape is more complex. Computational studies on terpene-derived diepoxides have shown that selective rearrangement of one epoxide can be achieved. nih.gov For 1,2:3,4-diepoxybutane, studies on its reaction with deoxyguanosine have shown that the initial N7-alkylated adducts are labile and can decompose or rearrange. nih.gov For instance, the initial adducts P8 and P9 were found to rearrange into the more stable secondary products P4-1, P4-2, and P6, with calculated half-lives indicating a complex reaction network. nih.gov These transformations involve intramolecular nucleophilic attacks and ring-openings, the energetic profiles of which can be mapped using DFT to understand product distributions and stabilities.

Reactivity and Reaction Mechanisms of Aziridine; 2 Oxiran 2 Yl Oxirane

Nucleophilic Ring-Opening Reactions

The reactivity of both aziridine (B145994) and oxirane rings is dominated by nucleophilic ring-opening reactions, driven by the release of significant ring strain (approximately 27 kcal/mol for aziridines). acs.orgnih.gov These reactions are a cornerstone of synthetic chemistry for creating 1,2-difunctionalized compounds. thieme-connect.de The attack of a nucleophile on either the aziridine or oxirane ring leads to the formation of new stereocenters, and the outcome of these reactions is highly dependent on the substitution pattern of the rings, the nature of the nucleophile, and the reaction conditions. acs.orgacs.orgnih.gov

Hot water has been shown to be an effective medium for the hydrolysis and nucleophilic ring-opening of both epoxides and aziridines, often without the need for additional catalysts. organic-chemistry.orgacs.org It can act as a mild acid catalyst, a reactant, and a solvent. organic-chemistry.org This method has been successfully applied to a variety of nucleophiles, including amines, sodium azide (B81097), and thiophenol. organic-chemistry.orgacs.org

Regioselectivity and Stereoselectivity of Aziridine Ring Opening

The regioselectivity of aziridine ring-opening is a complex issue influenced by steric and electronic factors, as well as the nature of the activating group on the nitrogen atom. nih.gov

Non-activated Aziridines: In the absence of an electron-withdrawing group on the nitrogen, the ring is less reactive. nih.gov Ring-opening typically requires acid catalysis or strong nucleophiles and generally proceeds via an S_N2 mechanism. youtube.com The nucleophile attacks the less sterically hindered carbon atom. acs.orgnih.gov

Activated Aziridines: When an electron-withdrawing group (e.g., tosyl, Boc, Cbz) is present on the nitrogen, the aziridine becomes "activated" and more susceptible to nucleophilic attack. nih.gov This activation can alter the regioselectivity. For instance, with acyl-substituted aziridines, nucleophiles like azide or halides tend to attack the more hindered carbon atom. nih.gov

The stereochemistry of the reaction is typically stereospecific, proceeding with an inversion of configuration at the center of attack, which is characteristic of an S_N2 reaction. acs.orgacs.org

A study on the ring-opening of aziridine-2-carboxylates with fluoride (B91410) ions demonstrated that with Boc and Cbz activating groups, the nucleophilic attack occurred exclusively at the most substituted carbon atom, leading to the formation of α-[¹⁸F]fluoro-β-alanine. nih.gov

Substituents on the aziridine ring can also direct the regioselectivity. For example, a γ-ketone on an alkyl substituent at the C2 position of an aziridine directed a hydroxy nucleophile to attack the C2 carbon. frontiersin.org In contrast, a γ-silylated hydroxy group at the same position directed the nucleophile to the unsubstituted C3 position. frontiersin.org

Regioselectivity and Stereoselectivity of Oxirane Ring Opening

The ring-opening of epoxides (oxiranes) also follows well-established principles of regioselectivity and stereoselectivity, which are primarily dictated by the reaction conditions (acidic or basic). libretexts.orgchemistrysteps.com

Basic or Neutral Conditions (S_N2-like): Under basic or neutral conditions, the ring-opening occurs via an S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.comd-nb.info This process is stereospecific, resulting in an inversion of stereochemistry at the site of attack. libretexts.org

The presence of neighboring functional groups can also influence the regioselectivity of epoxide ring-opening through chelation control. acs.org

Differential Reactivity of Aziridine vs. Oxirane Rings

When both an aziridine and an oxirane ring are present in the same molecule, their relative reactivity towards nucleophiles becomes a critical factor. Generally, the reactivity of the aziridine ring is highly dependent on the substituent on the nitrogen atom. nih.gov

Non-activated aziridines are relatively stable and less reactive than epoxides. nih.gov Therefore, in a molecule containing a non-activated aziridine and an epoxide, a nucleophile is more likely to react with the epoxide ring first.

Activated aziridines , which have an electron-withdrawing group on the nitrogen, are more electrophilic and thus more reactive towards nucleophiles. nih.gov In this case, the aziridine ring can be more reactive than the epoxide ring, leading to selective ring-opening of the aziridine.

The choice of nucleophile and reaction conditions can be tuned to achieve selective opening of one ring over the other, providing a powerful tool for complex molecule synthesis.

Intramolecular Cyclizations Initiated by Ring Opening

The initial nucleophilic ring-opening of either the aziridine or oxirane ring can generate a reactive intermediate that undergoes a subsequent intramolecular cyclization. This tandem reaction sequence is a powerful strategy for the synthesis of various heterocyclic structures. acs.orgresearchgate.net

For example, the ring-opening of an epoxide can generate a hydroxyl group, which can then act as an internal nucleophile to open a nearby aziridine ring, or vice versa. The regioselectivity of the initial ring-opening will determine the size and substitution pattern of the newly formed ring.

Studies have shown that aziridines can react with a variety of tethered π-nucleophiles in intramolecular cyclization reactions to produce nitrogen-containing core structures. researchgate.net Similarly, epoxy ketones can undergo intramolecular cyclization. researchgate.net The success and pathway of these cyclizations are influenced by factors such as the resulting ring size and the nature of the tether and nucleophile. researchgate.net For instance, epoxy and aziridinyl enolsilanes have been shown to undergo intramolecular (3+2) cycloaddition reactions with alkenes and indoles to form fused five-membered rings. hku.hk

Electrophilic Activation and Ring-Opening Pathways

Both aziridine and oxirane rings can be activated by electrophiles, most commonly through protonation or coordination to a Lewis acid. thieme-connect.de This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org

For non-activated aziridines, activation is often a prerequisite for ring-opening by weak nucleophiles. nih.gov Electrophiles such as haloalkanes and acyl halides can react with the aziridine nitrogen to form a reactive aziridinium (B1262131) ion, which is then readily opened by a nucleophile. nih.gov

In the context of a molecule containing both functionalities, the lone pair of electrons on the aziridine nitrogen is generally more basic and nucleophilic than the lone pairs on the oxirane oxygen. nih.gov Consequently, electrophilic activation is likely to occur preferentially at the aziridine nitrogen.

Rearrangement Reactions Involving Aziridine and Oxirane Moiety Interconversions

Rearrangement reactions involving the interconversion of aziridine and oxirane moieties are not common but can occur under specific conditions, often promoted by heat or a catalyst. youtube.com Some N-substituted aziridines with electron-withdrawing groups can undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides, which can then be trapped in cycloaddition reactions. wikipedia.org

Ring expansion reactions of aziridines are also known, where the three-membered ring is converted into a larger heterocycle, such as an azetidine. researchgate.netresearchgate.net These rearrangements can be influenced by the substitution pattern on the ring and the reaction conditions. For example, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) leads to the formation of azetidines through an intermediate aziridine that undergoes ring expansion. researchgate.net

Cycloaddition Reactions of Aziridine and Oxirane Units

Cycloaddition reactions involving aziridines and oxiranes typically proceed via the opening of the three-membered ring to form a 1,3-dipole, which then reacts with a dipolarophile.

Aziridine Cycloadditions: Aziridines, especially those with activating groups on the nitrogen atom (e.g., N-tosyl or N-acyl), can undergo thermal or photochemical ring-opening to form azomethine ylides. nih.govyoutube.com These ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. nih.govorganic-chemistry.org

The formation of the azomethine ylide can be initiated in several ways:

Thermal Activation: Heating of aziridines with electron-withdrawing groups can lead to conrotatory ring-opening to form the azomethine ylide. youtube.com

Photochemical Activation: Under UV irradiation, aziridines can also open to form ylides, often with different stereochemical outcomes compared to thermal methods. nih.gov

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, facilitating C-C bond cleavage to generate a zwitterionic intermediate that acts as a 1,3-dipole. acs.orgnih.gov

Photoredox Catalysis: Visible-light photocatalysis has emerged as a mild and efficient method to generate azomethine ylides from aziridines, enabling rapid [3+2] cycloadditions. nih.govorganic-chemistry.org

Once formed, the azomethine ylide reacts with a dipolarophile, such as an alkene, to form a five-membered heterocyclic ring, like a pyrrolidine (B122466). nih.govorganic-chemistry.org The reaction is often highly stereospecific. Recent developments have also explored electrochemical methods for aziridine activation and subsequent cycloaddition. nih.gov

Oxirane Cycloadditions: Oxiranes are less commonly used as precursors for 1,3-dipoles in cycloaddition reactions compared to aziridines. Their ring-opening tends to form carbonyl ylides, which are analogous to azomethine ylides. However, this process often requires more forcing conditions.

Key aspects of oxirane cycloadditions include:

Formation of Carbonyl Ylides: The C-C bond of the oxirane ring can cleave under thermal or photochemical conditions to form a carbonyl ylide. These intermediates can then undergo [3+2] cycloaddition with dipolarophiles.

Lewis Acid Catalysis: Similar to aziridines, Lewis acids can promote the ring-opening of epoxides. This has been demonstrated in formal [3+2] cycloaddition reactions between electron-rich epoxides and alkenes to synthesize tetrahydrofuran (B95107) derivatives. nih.gov The proposed mechanism involves the initial attack of the alkene on the activated epoxide, forming a carbocation intermediate that then cyclizes. nih.gov

Reaction with Carbonyl Oxides: Carbonyl oxides, which are isomers of dioxiranes, can react with alkenes in a [3+2] cycloaddition manner to form 1,2-dioxolanes, which may then decompose to yield an oxirane and an aldehyde. smu.edu

Table 1: Comparison of Cycloaddition Reactions

| Feature | Aziridine Units | Oxirane Units |

|---|---|---|

| Intermediate | Azomethine Ylide nih.gov | Carbonyl Ylide / Zwitterion nih.gov |

| Typical Reaction | [3+2] Cycloaddition nih.gov | Formal [3+2] Cycloaddition nih.gov |

| Activation Methods | Thermal, Photochemical, Lewis Acid, Photoredox Catalysis nih.govyoutube.comacs.org | Thermal, Lewis Acid Catalysis nih.gov |

| Common Product | Pyrrolidines nih.gov | Tetrahydrofurans nih.gov |

| Reactivity | Generally more facile and widely used for 1,3-dipolar cycloadditions. rsc.org | Ring-opening to a dipole is less common than for aziridines. |

Polymerization Pathways via Ring-Opening

The high ring strain in both aziridine and oxirane makes them excellent monomers for ring-opening polymerization (ROP), which can proceed through cationic, anionic, or coordination mechanisms.

Polymerization of Aziridine: The ring-opening polymerization of aziridine and its derivatives leads to the formation of polyethyleneimines (PEIs), which are polymers containing repeating amine units. researchgate.net

Cationic Ring-Opening Polymerization (CROP): This is the most common and industrially significant method for producing branched PEI. st-andrews.ac.uk The polymerization is typically initiated by acids, which protonate the nitrogen atom of the aziridine ring, forming a reactive aziridinium cation. This cation is then attacked by a nucleophile (another aziridine monomer), propagating the chain. acs.org The process results in a highly branched polymer structure containing primary, secondary, and tertiary amines because the secondary amines in the growing polymer chain can also act as nucleophiles. Linear PEI is typically synthesized indirectly, for example, by the hydrolysis of poly(2-ethyl-2-oxazoline). nih.gov

Anionic Ring-Opening Polymerization (AROP): AROP of N-sulfonylated aziridines can be used to produce linear polyaziridines with well-defined structures. acs.org This method offers better control over the polymerization process compared to CROP.

Polymerization of Oxiranes (Epoxides): The ROP of oxiranes, including diepoxides like 2-(oxiran-2-yl)oxirane, produces polyethers. acs.orgwikipedia.org When a diepoxide is used, a cross-linked thermosetting polymer, commonly known as an epoxy resin, is formed. wikipedia.org

Cationic Ring-Opening Polymerization (CROP): CROP of epoxides is initiated by Lewis acids (e.g., BF₃) or Brønsted acids. acs.orgwiley-vch.de The initiator activates the epoxide monomer, which is then attacked by another monomer or a growing polymer chain. rsc.orgresearchgate.net This mechanism is particularly effective for cycloaliphatic epoxides. wikipedia.org

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles like alkoxides or hydroxides. libretexts.org The initiator attacks one of the carbon atoms of the epoxide ring, opening it and creating a new alkoxide at the other end, which then propagates the polymerization. libretexts.orgacs.org This method can be controlled to produce polymers with predictable molecular weights and low dispersity. acs.orgacs.org

Curing with Hardeners: The most common polymerization pathway for diepoxides involves reacting them with curing agents (hardeners). wikipedia.org These are polyfunctional molecules like amines, acids, anhydrides, or phenols. wikipedia.orgwiley-vch.de For example, a primary amine can open two epoxide rings, and the resulting secondary amines can react further, leading to a dense, three-dimensional cross-linked network. wiley-vch.de This step-growth polymerization mechanism is the basis for the formation of durable epoxy resins. acs.org

Table 2: Polymerization Pathways and Products

| Monomer Unit | Polymerization Type | Initiator/Hardener | Resulting Polymer | Polymer Structure |

|---|---|---|---|---|

| Aziridine | Cationic ROP acs.org | Acids (e.g., H⁺) | Polyethyleneimine (PEI) | Highly Branched |

| N-sulfonyl Aziridine | Anionic ROP acs.org | Nucleophiles (e.g., 2-Azaallyl Anion) | Poly(N-sulfonyl aziridine) | Linear acs.org |

| Oxirane/Diepoxide | Cationic ROP acs.org | Lewis/Brønsted Acids (e.g., BF₃) | Polyether / Epoxy Resin | Linear or Cross-linked acs.org |

| Oxirane/Diepoxide | Anionic ROP libretexts.orgacs.org | Nucleophiles (e.g., RO⁻, HO⁻) | Polyether / Epoxy Resin | Linear or Cross-linked acs.org |

| Diepoxide | Step-Growth Polymerization wikipedia.orgwiley-vch.de | Polyamines, Anhydrides | Epoxy Resin (Thermoset) | Cross-linked Network wikipedia.org |

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Nitrogen- and Oxygen-Containing Heterocycles

The reaction of an amine, such as aziridine (B145994), with an epoxide is a well-established method for the formation of amino alcohols. In the case of a diepoxide like 2-(oxiran-2-yl)oxirane, the initial nucleophilic attack of the aziridine nitrogen on one of the epoxide rings would lead to a zwitterionic intermediate that, upon proton transfer, would yield a mono-adduct. This intermediate, still possessing a reactive epoxide and an aziridine ring, is primed for further transformations.

Subsequent intramolecular or intermolecular reactions can lead to a diverse array of nitrogen- and oxygen-containing heterocycles. For instance, intramolecular attack of the newly formed hydroxyl group on the remaining epoxide could lead to the formation of a substituted oxetane (B1205548) or a larger oxygen-containing ring. Alternatively, if the aziridine ring is activated, for example by an N-acyl or N-sulfonyl group, it can be opened by the hydroxyl group to form a piperazine (B1678402) derivative or other nitrogen-containing heterocycles. The regioselectivity of these ring-opening reactions is a critical factor, often influenced by the substitution pattern of the reactants and the presence of catalysts. Lewis acids, for example, are known to catalyze the ring-opening of aziridines, often directing the nucleophilic attack to the more substituted carbon. bioorg.orgnih.gov

The synthesis of piperazines, a common scaffold in medicinal chemistry, often involves the reaction of aziridines with various nucleophiles. thieme-connect.demetu.edu.trmdpi.com The reaction of aziridine with a diepoxide could foreseeably lead to the formation of piperazine-diols or related structures, which are valuable building blocks for further functionalization.

Table 1: Potential Heterocyclic Scaffolds from Aziridine and 2-(Oxiran-2-yl)oxirane

| Reactant 1 | Reactant 2 | Potential Heterocyclic Products | Key Reaction Types |

| Aziridine | 2-(Oxiran-2-yl)oxirane | Substituted Piperazines | Nucleophilic ring-opening, Intramolecular cyclization |

| Aziridine | 2-(Oxiran-2-yl)oxirane | Aza-crown ethers | Nucleophilic ring-opening, Cyclization |

| Aziridine | 2-(Oxiran-2-yl)oxirane | Fused N,O-heterocycles | Cascade reactions |

Scaffolds for Construction of Polycyclic Organic Compounds

The sequential or cascade reactions initiated by the initial aziridine-epoxide coupling can be harnessed to construct complex polycyclic frameworks. Following the initial ring-opening, the resulting intermediate possesses multiple reactive sites: the aziridine ring, the remaining epoxide, and the newly formed hydroxyl and secondary amine groups. These functionalities can participate in a series of intramolecular cyclizations to build fused or bridged ring systems.

For example, aza-polycyclic aromatic hydrocarbons (aza-PAHs) are a class of compounds with significant interest in materials science and medicinal chemistry. nih.gov While the direct synthesis from aziridine and 2-(oxiran-2-yl)oxirane is not documented, the principles of forming carbon-nitrogen and carbon-oxygen bonds through ring-opening reactions are fundamental to the assembly of such complex structures. The formation of polycyclic aza-polyethers is a plausible outcome, where the initial adduct undergoes further cyclizations, potentially templated by a metal ion, to form macrocyclic structures.

Stereochemical Transfer in Cascade Reactions

The stereochemistry of the starting aziridine and diepoxide can be expected to profoundly influence the stereochemical outcome of the final products in a cascade reaction sequence. The ring-opening of both aziridines and epoxides typically proceeds with inversion of configuration at the attacked carbon center (an SN2-type mechanism). nih.gov In a cascade reaction involving multiple ring-openings, the stereochemistry of each newly formed stereocenter is dictated by the stereochemistry of the preceding one.

This transfer of stereochemical information is a powerful tool in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules from chiral starting materials. The use of chiral aziridines, which can be synthesized through various established methods, in combination with a chiral diepoxide like a specific stereoisomer of 2-(oxiran-2-yl)oxirane, would allow for the diastereoselective synthesis of complex heterocyclic structures. The development of stereocontrolled methods for the synthesis of substituted aziridines is an active area of research. rsc.orgrsc.org

Lewis acid catalysis can play a crucial role in controlling both the regio- and stereoselectivity of these cascade reactions. bioorg.orgrsc.org Chiral Lewis acids, in particular, could be employed to induce enantioselectivity in reactions involving achiral starting materials or to enhance the diastereoselectivity in reactions of chiral substrates.

Analytical and Spectroscopic Investigations of Aziridine; 2 Oxiran 2 Yl Oxirane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For aziridine (B145994) and 2-(oxiran-2-yl)oxirane, various NMR techniques, including ¹H, ¹³C, and advanced 2D experiments, are indispensable for confirming their covalent structure.

Aziridine: The NMR spectra of the parent aziridine (C₂H₅N) are characterized by the high-field (upfield) chemical shifts of its ring protons and carbons, a direct consequence of the strained three-membered ring. The protons on the carbon atoms of the aziridine ring typically resonate in a distinct region of the ¹H NMR spectrum. rsc.org Similarly, the carbon signals in the ¹³C NMR spectrum are shielded compared to analogous acyclic amines. rsc.org In metal complexes, coordination of the aziridine nitrogen to a metal center leads to a characteristic downfield shift for the ring protons and carbons. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. The ¹⁵N chemical shift for unsubstituted aziridine is found at approximately -8.5 ppm relative to anhydrous ammonia. rsc.org This value shifts downfield upon N-alkylation, reflecting the change in the nitrogen's electronic environment. rsc.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are crucial for unambiguously assigning proton and carbon resonances, especially in substituted aziridines where the symmetry is broken. rsc.org

| Nucleus | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Ring Protons (¹H) | 1.0 - 2.5 | rsc.org |

| Ring Carbons (¹³C) | 20 - 40 | rsc.org |

| Ring Nitrogen (¹⁵N) | -8.5 (unsubstituted) | rsc.org |

2-(oxiran-2-yl)oxirane: This molecule, also known as 1,2:3,4-diepoxybutane, contains two epoxide rings. Its structure is confirmed by the characteristic signals for oxirane protons and carbons in NMR spectra. The protons on the oxirane rings are expected to appear in the range of δ 2.5–3.5 ppm. The carbons of the oxirane rings typically resonate between δ 40–60 ppm. Due to the presence of stereoisomers (a chiral pair and a meso compound), the exact spectra can be complex, but techniques like HMQC and HMBC (Heteronuclear Multiple Bond Correlation) allow for the assignment of each proton and carbon signal to its specific position in the molecule. bas.bg

Advanced solid-state NMR techniques, particularly involving less common nuclei like ¹⁷O, have been used to study the structure of oxiranes. chemguide.co.uk These studies provide data on the ¹⁷O chemical shift (CS) and quadrupole coupling (QC) tensors, which are sensitive to the local geometry and electronic structure of the oxygen atom within the strained ring. chemguide.co.uk

| Nucleus | Expected Chemical Shift (ppm) | Reference |

|---|---|---|

| Oxirane Protons (¹H) | 2.5 - 3.5 | bas.bgorganicchemistrydata.org |

| Oxirane Carbons (¹³C) | 40 - 60 | bas.bgspectrabase.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

Aziridine: The molecular weight of aziridine is 43.07 g/mol . wikipedia.org In mass spectrometry using soft ionization techniques like electrospray ionization (ESI), it is typically observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 44.1. ru.nl Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 43 is formed by the loss of an electron. chemguide.co.uk This energetically unstable radical cation undergoes fragmentation. chemguide.co.ukyoutube.com Common fragmentation pathways for small cyclic amines involve the loss of a hydrogen atom to form an [M-1]⁺ ion (m/z 42) or cleavage of the ring structure. The fragmentation patterns can become more complex in derivatized aziridines but often involve characteristic losses related to the substituents, providing valuable clues for structural identification. acs.orgacs.org

2-(oxiran-2-yl)oxirane: The molecular formula of 2-(oxiran-2-yl)oxirane is C₄H₆O₂, corresponding to a molecular weight of 86.09 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 86. The fragmentation of epoxides under EI-MS is well-documented. youtube.com The process typically begins with the formation of a radical cation at one of the oxygen atoms, followed by ring-opening and subsequent cleavage. Plausible fragmentation pathways for 2-(oxiran-2-yl)oxirane would include:

α-cleavage: Breakage of the C-C bond adjacent to the oxygen, which can lead to the formation of various smaller charged fragments.

Loss of neutral molecules: Common losses include carbon monoxide (CO, 28 Da) leading to a fragment at m/z 58, or a formyl radical (CHO, 29 Da) resulting in a fragment at m/z 57.

Cleavage between the rings: The C-C bond connecting the two oxirane rings could cleave, potentially leading to a fragment ion at m/z 43, corresponding to a C₂H₃O⁺ species.

Analysis of these fragmentation patterns allows for the confirmation of the diepoxide structure and can help distinguish it from isomers. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. docking.org

Aziridine: Aziridine is a liquid at room temperature with a melting point of -77.9 °C, meaning crystallographic analysis must be performed at low temperatures. wikipedia.orgresearchgate.net The structure of the aziridine ring is defined by significant angle strain, with internal C-C-N and C-N-C bond angles of approximately 60°, similar to cyclopropane (B1198618) and oxirane. wikipedia.org X-ray diffraction studies on crystalline aziridine derivatives have been crucial in confirming the fine details of its geometry. For instance, the analysis of 1,3-diadamantylaziridinone demonstrated that the nitrogen atom in the aziridine ring adopts a pyramidal geometry, with the nitrogen atom lying significantly out of the plane formed by its three substituents. acs.org This pyramidal arrangement and the associated high barrier to nitrogen inversion are key stereochemical features of the aziridine system. wikipedia.org

2-(oxiran-2-yl)oxirane: The solid-state structure of oxirane derivatives has been successfully determined by single-crystal X-ray diffraction. For example, the crystal structure of (±)-(2R,3S)-3-(hydroxymethyl)oxiran-2-ylmethanone was solved in the orthorhombic crystal system, providing precise atomic coordinates and confirming the relative stereochemistry of the substituents on the oxirane ring. researchgate.net Such an analysis for 2-(oxiran-2-yl)oxirane would reveal the exact conformation of the molecule in the crystal lattice, including the relative orientation of the two epoxide rings and the precise bond lengths and angles, which are influenced by the ring strain.

| Parameter | Value | Reference |

|---|---|---|

| Compound | (±)-(2R,3S)-3-(hydroxymethyl)oxiran-2-ylmethanone | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 20.165 | researchgate.net |

| b (Å) | 5.667 | researchgate.net |

| c (Å) | 7.583 | researchgate.net |

*Data for C₁₀H₁₀O₃ as a representative example of a crystalline oxirane derivative.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of stereoisomers.

Aziridine: While the parent aziridine is achiral, many of its derivatives are chiral. Chirality can arise from substitution on the carbon atoms or, uniquely, from the slow inversion of a suitably substituted nitrogen atom, which creates stable, isolable invertomers (atropisomers). wikipedia.org Assigning the absolute configuration of these chiral aziridines is a critical task. ECD spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, is a primary tool for this purpose. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration (e.g., R or S) can be assigned unambiguously. nih.gov

2-(oxiran-2-yl)oxirane: This molecule possesses two stereocenters and can exist as a pair of enantiomers, (2R,3R)- and (2S,3S)-1,2:3,4-diepoxybutane, and an achiral meso form. Distinguishing between these stereoisomers and assigning the absolute configuration of the enantiomers is a classic challenge for chiroptical spectroscopy. The enantiomers are expected to produce mirror-image ECD and VCD spectra. ru.nl VCD, the infrared equivalent of ECD, is particularly powerful for stereochemical analysis as it is highly sensitive to the three-dimensional arrangement of atoms in a molecule. ru.nl The absolute configuration can be determined by comparing the experimental VCD spectrum of an enantiomer with the spectrum calculated for a specific configuration (e.g., 2R,3R) using density functional theory (DFT). A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. ru.nlnih.gov

Future Research Directions and Challenges in Polycyclic Strained Systems

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for constructing polycyclic strained rings is a primary focus of ongoing research. rsc.orgresearchgate.net Traditional methods often require harsh conditions and generate significant waste, prompting the shift towards greener and more efficient alternatives. nih.govdntb.gov.ua

A significant area of interest is the use of biocatalysis . annualreviews.orgresearchgate.net Enzymes, such as monooxygenases and epoxide hydrolases, offer highly selective and environmentally benign routes to chiral epoxides and related structures. researchgate.netnih.gov These biocatalytic approaches can provide enantiopure compounds that are valuable building blocks for pharmaceuticals and other fine chemicals. annualreviews.orgresearchgate.net For instance, the kinetic resolution of racemic epoxides using epoxide hydrolases is a well-established method for producing optically pure epoxides. researchgate.netnih.gov

Another promising direction is the application of photochemistry . researchgate.net Light-mediated reactions can provide unique pathways for the synthesis and ring-opening of aziridines and epoxides, often under mild conditions. researchgate.net Furthermore, the development of sustainable synthetic strategies, such as using environmentally friendly solvents like cyclopentyl methyl ether (CPME), is gaining traction. nih.gov

| Synthetic Approach | Key Features | Representative Examples |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. annualreviews.orgresearchgate.netresearchgate.netnih.gov | Kinetic resolution of racemic epoxides by epoxide hydrolases; direct epoxidation of alkenes by monooxygenases. researchgate.netnih.gov |

| Photochemistry | Access to unique reaction pathways, mild reaction conditions. researchgate.net | Photochemical synthesis and ring-opening of aziridines and epoxides. researchgate.net |

| Green Chemistry | Use of sustainable solvents, reduced waste generation. nih.govdntb.gov.ua | Synthesis of aziridines using cyclopentyl methyl ether (CPME). nih.gov |

Exploration of Unprecedented Reactivity Patterns

The high ring strain inherent in molecules like Aziridine (B145994);2-(oxiran-2-yl)oxirane makes them highly reactive and prone to a variety of transformations. thieme-connect.demasterorganicchemistry.com A key area of future research is the exploration of novel and unprecedented reactivity patterns of these systems. acs.orgnih.gov

One area of focus is the development of new cycloaddition reactions . For example, palladium-catalyzed [3+2] cycloadditions involving epoxide and aziridine precursors are being investigated to create novel molecular scaffolds. acs.org The ability of strained rings to act as 1,3-dipole equivalents opens up possibilities for constructing five-membered heterocyclic compounds. researchgate.net

Furthermore, the influence of ring strain on photochemical reactivity is a subject of active investigation. chemrxiv.orgnih.gov Understanding how strain affects excited-state dynamics can lead to the design of novel photoreactions. For instance, the release of ring strain is a significant driving force in many chemical reactions, enabling the synthesis of complex molecules. The study of highly strained alkenes has shown that ring strain can dramatically increase nucleophilicity and reactivity in cycloaddition reactions. nih.gov

Chemo- and Regioselective Transformations of Multiple Strained Rings

A significant challenge in the chemistry of polycyclic systems containing multiple strained rings, such as Aziridine;2-(oxiran-2-yl)oxirane, is achieving chemo- and regioselectivity in their transformations. researchgate.netacs.org When multiple reactive sites are present, controlling which ring reacts and at which position is crucial for synthetic utility.

The nucleophilic ring-opening of epoxides and aziridines is a fundamental and widely studied reaction. thieme-connect.deacsgcipr.org Future research will continue to focus on developing methods for highly selective ring-opening reactions. researchgate.netacs.org This includes the use of directing groups and specialized catalysts to control the regioselectivity of the nucleophilic attack. researchgate.net For example, substrate-directed strategies using metal catalysts have shown great success in the regio- and enantioselective ring-opening of functionalized epoxides and aziridines. researchgate.netresearchgate.net

The development of multicomponent reactions (MCRs) involving epoxides and aziridines is another promising avenue. nih.gov MCRs allow for the construction of complex molecules in a single step with high efficiency and atom economy. nih.gov Achieving stereoselectivity in these reactions is a key goal. nih.gov

| Transformation Type | Controlling Factors | Significance |

| Nucleophilic Ring-Opening | Directing groups, catalysts, reaction conditions. researchgate.netacsgcipr.org | Access to a wide variety of functionalized products with defined stereochemistry. thieme-connect.denih.gov |

| Multicomponent Reactions | Catalyst, substrate scope, reaction conditions. nih.gov | Efficient and atom-economical synthesis of complex molecules. nih.gov |

| Cycloaddition Reactions | Catalyst, nature of the strained ring and dipolarophile. researchgate.netacs.org | Construction of novel heterocyclic scaffolds. researchgate.netacs.org |

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Flow chemistry and microreactor technology are emerging as powerful tools for the synthesis of strained ring systems. nih.govnih.gov These technologies offer several advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. fujifilm.comyoutube.com

The synthesis of highly reactive or unstable intermediates, which is often a challenge in batch synthesis, can be safely managed in continuous flow reactors due to the small reaction volumes and excellent heat and mass transfer. nih.govnih.gov This is particularly relevant for the synthesis of strained molecules where high-energy intermediates may be involved. nih.gov

Flow chemistry also enables the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.govfujifilm.com This can significantly improve efficiency and reduce waste. fujifilm.com The application of flow chemistry has been successfully demonstrated for the synthesis of 3- and 4-membered ring systems and is being explored for more complex polycyclic structures. nih.gov

| Technology | Advantages for Strained Ring Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved scalability, ability to handle hazardous reagents and intermediates. nih.govnih.govyoutube.com |

| Microreactor Technology | High surface-to-volume ratio leading to excellent heat and mass transfer, rapid mixing, potential for high-throughput screening of reaction conditions. nih.govfujifilm.com |

Computational Chemistry Guided Reaction Design and Prediction

Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of strained molecules. numberanalytics.comnumberanalytics.com Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate ring strain energies, predict reaction pathways, and rationalize observed reactivity. numberanalytics.comacs.org

By modeling reaction mechanisms, computational studies can provide valuable insights that guide the design of new reactions and catalysts. acs.orgmdpi.com For example, computational analysis can help to understand the factors that control the regioselectivity of ring-opening reactions or the feasibility of a proposed synthetic route. acs.org

Furthermore, the development of computational tools for visualizing and quantifying strain within a molecule can aid in predicting reactive sites. nih.gov As computational methods become more powerful and accessible, their integration into the synthetic workflow will be crucial for accelerating the discovery and development of new chemistry in the field of polycyclic strained systems. numberanalytics.comnumberanalytics.com

| Computational Approach | Application in Strained Systems |

| Density Functional Theory (DFT) | Calculation of ring strain energy, prediction of reaction pathways and transition states, understanding electronic structure. numberanalytics.comacs.org |

| Molecular Mechanics (MM) | Faster, less computationally expensive methods for initial conformational analysis and strain estimation. numberanalytics.com |

| Homodesmotic Reactions | A theoretical method to calculate ring strain energy by comparing the strained molecule to strain-free reference compounds. numberanalytics.com |

| Strain Visualization Tools | Software that can map and quantify strain within a molecule, helping to identify potential reactive sites. nih.gov |

Q & A

Q. What strategies improve catalytic efficiency in epoxide carbonation or aziridine functionalization?

- Bifunctional catalysts (e.g., Ru(TPP)(NAr)₂ with TBACl ) enhance CO₂ insertion by stabilizing oxyanion intermediates. For aziridines, dual activation (Lewis acid/base pairs) accelerates ring-opening (e.g., Mg(OTf)₂ with DBU ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.